molecular formula C11H14N2 B13573704 1-(Indolizin-2-yl)propan-2-amine

1-(Indolizin-2-yl)propan-2-amine

Cat. No.: B13573704
M. Wt: 174.24 g/mol
InChI Key: ADBCNKFXSAFVED-UHFFFAOYSA-N
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Description

1-(Indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound It belongs to the class of indolizines, which are known for their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-2-yl)propan-2-amine typically involves the use of classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling . One elegant approach involves the one-pot procedure exploiting 2-formyl pyrrole derivatives and fumaronitrile as substrates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolizin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Mechanism of Action

1-(Indolizin-2-yl)propan-2-amine can be compared with other similar compounds, such as:

    Indole: Another nitrogen-containing heterocycle with similar structural properties.

    Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.

    Quinoline: A nitrogen-containing heterocycle with potential biological activities.

Uniqueness: this compound is unique due to its specific structural arrangement and the presence of both an indolizine and an amine group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .

Comparison with Similar Compounds

  • Indole
  • Pyrrole
  • Quinoline

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-indolizin-2-ylpropan-2-amine

InChI

InChI=1S/C11H14N2/c1-9(12)6-10-7-11-4-2-3-5-13(11)8-10/h2-5,7-9H,6,12H2,1H3

InChI Key

ADBCNKFXSAFVED-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN2C=CC=CC2=C1)N

Origin of Product

United States

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